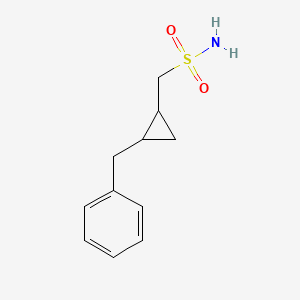

(2-Benzylcyclopropyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

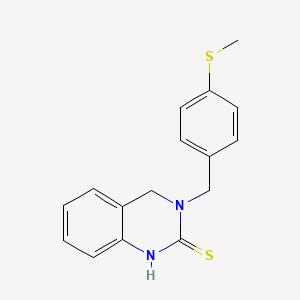

“(2-Benzylcyclopropyl)methanesulfonamide” is a compound with the CAS Number: 2243514-31-8 . It has a molecular weight of 225.31 and is a powder in physical form . This compound has drawn interest from the scientific community due to its potential applications in various fields.

Molecular Structure Analysis

The IUPAC Name for this compound is “this compound” and its InChI Code is1S/C11H15NO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,12,13,14) . Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Scientific Research Applications

Manganese Dioxide-Methanesulfonic Acid Promoted Alkylation

Manganese dioxide (MnO2) combined with methanesulfonic acid (CH3SO3H) has been developed to promote direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation. This process is notable for its efficiency under air atmosphere, achieving good to excellent yields. The use of MnO2 and CH3SO3H is economically and environmentally favorable (Liu et al., 2013).

One-Pot Synthesis of Benzoxazoles

Methanesulfonic acid has been employed as an effective catalyst for the synthesis of 2-substituted benzoxazoles from carboxylic acids. This method is convenient and offers a one-pot synthesis approach, achieving excellent yields across various carboxylic acids (Kumar et al., 2008).

Use in Production of Linear Alkylbenzenes

Methanesulfonic acid (MSA) has been utilized as a catalyst for the electrophilic addition of long-chain olefins to benzene. This method is environmentally friendly, as MSA can be recycled and reused, offering a selective and efficient route for the production of linear alkylbenzenes (Luong et al., 2004).

Methanesulfonic Acid/SiO2 for Synthesis of Benzothiazoles

A mixture of methanesulfonic acid/SiO2 has been found to facilitate the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids. This method highlights the simplicity and effectiveness of using methanesulfonic acid in conjunction with SiO2 to achieve good yields (Sharghi & Asemani, 2009).

Antifungal Polysulphides from Petiveria alliacea

Research on Petiveria alliacea has led to the isolation of compounds including dibenzyl sulphide and dibenzyl disulphide, showcasing the plant's antifungal properties. This study contributes to understanding the natural occurrence and potential applications of these compounds in fighting fungal infections (Benevides et al., 2001).

Safety and Hazards

Mechanism of Action

Target of Action

Sulfonamides, in general, are known to target a bacterial metabolic pathway as competitive inhibitors of the enzyme dihydropteroate synthetase .

Mode of Action

Sulfonamides, including (2-benzylcyclopropyl)methanesulfonamide, are known to act as competitive inhibitors of the enzyme dihydropteroate synthetase . This enzyme is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .

Biochemical Pathways

As a sulfonamide, it is known to inhibit the synthesis of folate by targeting the enzyme dihydropteroate synthetase . This inhibition affects the production of nucleic acids and thus impacts cell division .

Result of Action

This inhibition can prevent cell division, leading to a bacteriostatic effect .

Properties

IUPAC Name |

(2-benzylcyclopropyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZIOPPWEPEQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CS(=O)(=O)N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2566040.png)

![1-Azaspiro[4.6]undecan-3-ol](/img/structure/B2566041.png)

![5-(4-ethylphenyl)-1-(2-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2566042.png)

![N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2566051.png)

![Methyl (2S)-3-(4-fluorosulfonyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2566060.png)

![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2566061.png)